tris-(Hexamethyldisilazan)titanium
Description
Tris-(hexamethyldisilazan)titanium, or Ti[N(Si(CH₃)₃)₂]₃, is a titanium(III) complex coordinated with three hexamethyldisilazane (HMDS) ligands. These ligands, derived from the parent compound hexamethyldisilazane (CAS 999-97-3), are bulky, strongly basic amides that stabilize the titanium center in low-coordination states, enhancing its reactivity in organometallic synthesis and catalysis . The compound’s structure and ligand architecture influence its solubility in nonpolar solvents, thermal stability, and application in thin-film deposition and nanoparticle synthesis.
Properties
Molecular Formula |
C18H54N3Si6Ti |
|---|---|
Molecular Weight |
529.0 g/mol |
InChI |
InChI=1S/3C6H18NSi2.Ti/c3*1-7(8(2)3)9(4,5)6;/h3*1-6H3; |
InChI Key |
KKQLFGAPVJEACM-UHFFFAOYSA-N |
Canonical SMILES |
CN([Si](C)C)[Si](C)(C)C.CN([Si](C)C)[Si](C)(C)C.CN([Si](C)C)[Si](C)(C)C.[Ti] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris-(Hexamethyldisilazan)titanium can be synthesized through the reaction of titanium tetrachloride with hexamethyldisilazane. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows: [ \text{TiCl}_4 + 3 \text{(CH}_3\text{)_3Si}_2\text{NH} \rightarrow \text{Ti[N(Si(CH}_3\text{)_3]_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Tris-(Hexamethyldisilazan)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium complexes.
Substitution: The hexamethyldisilazane ligands can be substituted with other ligands, leading to the formation of different titanium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines or amines.
Major Products Formed:
Oxidation: Titanium dioxide (TiO2)
Reduction: Lower oxidation state titanium complexes
Substitution: Various titanium complexes with different ligands
Scientific Research Applications
Tris-(Hexamethyldisilazan)titanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is explored for its potential in biological imaging and as a contrast agent.
Medicine: Research is ongoing into its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, including coatings and thin films
Mechanism of Action
The mechanism of action of tris-(Hexamethyldisilazan)titanium involves the interaction of the titanium center with various substrates. The titanium atom can coordinate with different molecules, facilitating catalytic reactions. The hexamethyldisilazane ligands provide steric and electronic effects that influence the reactivity and selectivity of the compound. Molecular targets include organic molecules and polymers, where the compound acts as a catalyst or reagent .
Comparison with Similar Compounds
Structural Analogues: Cellulose Tris-Carbamate Derivatives
Cellulose-based tris-carbamate compounds, such as cellulose tris-(4-chloro-3-methylphenylcarbamate) and cellulose tris-(3-chloro-4-methylphenylcarbamate), are used as chiral stationary phases in chromatography (Table 1). Unlike tris-(hexamethyldisilazan)titanium, these derivatives exhibit polar functional groups (e.g., chloro and methyl substituents) that enhance enantioselective separation. Their chromatographic performance, measured by resolution (Rs) and selectivity (α), varies significantly with substituent positioning, as shown in .
Table 1. Chromatographic Performance of Cellulose Tris-Carbamates
| Compound | Column Name | Stationary Phase | Rs | α |
|---|---|---|---|---|
| 1 | Phenomenex Lux 5u Cellulose 4 | Cellulose tris-(4-chloro-3-methylphenylcarbamate) | 4.40 | 1.23 |
| 1 | Phenomenex Lux 5u Cellulose 3 | Cellulose tris-(4-methylbenzoate) | 2.90 | 1.21 |
| 1 | Phenomenex Lux 5u Cellulose 2 | Cellulose tris-(3-chloro-4-methylphenylcarbamate) | 1.03 | 1.14 |
In contrast, this compound’s nonpolar silazane ligands limit its utility in polar separations but improve its compatibility with hydrophobic matrices in materials science.
Metal Complexes with Tridentate Ligands
Tris-(2-mercaptoethyl)amine (NS3) and its carboxylated derivative (NS3COOH) form hydrophilic rhenium and technetium complexes for radiopharmaceuticals . These ligands act as tridentate donors, enabling stable coordination and renal excretion. In comparison, this compound’s monodentate HMDS ligands create a more labile coordination sphere, favoring redox reactivity over biological stability.
Key Differences:
- Ligand Denticity: NS3 (tridentate) vs. HMDS (monodentate).
- Solubility: NS3COOH complexes are water-soluble; HMDS-based titanium complexes are organic-soluble.
- Applications: Radiopharmaceuticals (NS3) vs. catalysis (HMDS-Ti).
Table 2. Hazard Profiles of Related Compounds
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